![molecular formula C7H11NO B13481656 [(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
[(2-Isocyanoethoxy)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Isocyanoethoxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethoxy group Cyclopropane derivatives are known for their unique chemical properties due to the high ring strain in the three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Isocyanoethoxy)methyl]cyclopropane typically involves the reaction of an appropriate alkene with a carbene or carbenoid reagent. One common method is the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a cyclopropane ring through the addition of the carbene to the double bond of the alkene.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Isocyanoethoxy)methyl]cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the cyclopropane ring, forming linear or branched alkanes.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the isocyano group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives.
Applications De Recherche Scientifique
[(2-Isocyanoethoxy)methyl]cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(2-Isocyanoethoxy)methyl]cyclopropane involves the reactivity of the cyclopropane ring and the isocyano group. The high ring strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, enabling a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
[(2-Isocyanoethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropylamine: Contains an amino group instead of an isocyano group.
Cyclopropylmethanol: Contains a hydroxymethyl group instead of an isocyanoethoxy group.
Cyclopropylcarbinol: Contains a carbinol group instead of an isocyanoethoxy group.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-isocyanoethoxymethylcyclopropane |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-9-6-7-2-3-7/h7H,2-6H2 |
Clé InChI |
IRXGUFVSBMKJIM-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCOCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


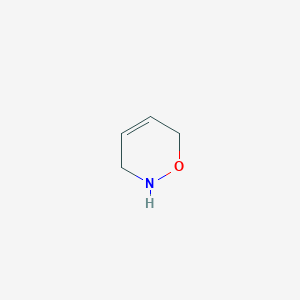
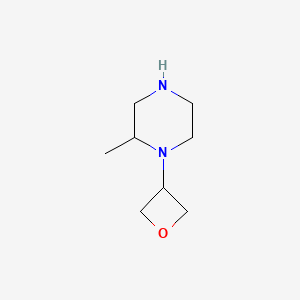
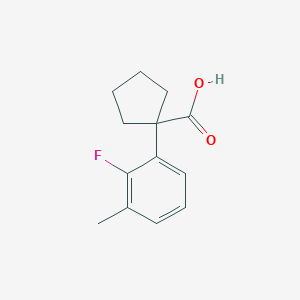
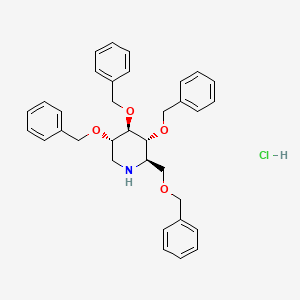
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
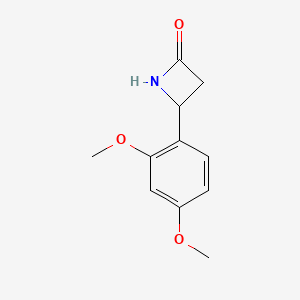
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)

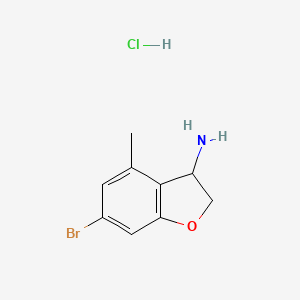
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
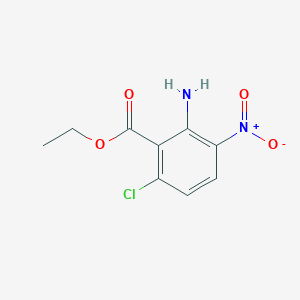
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
